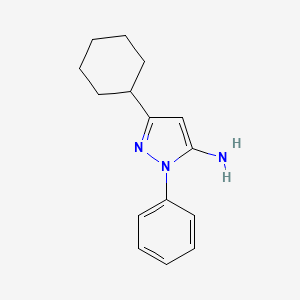

3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexyl-2-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c16-15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h2,5-6,9-12H,1,3-4,7-8,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGBFVMPZTXNSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN(C(=C2)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 Cyclohexyl 1 Phenyl 1h Pyrazol 5 Amine and Its Functionalized Derivatives

Conventional Cyclization and Condensation Pathways for Pyrazole (B372694) Ring Formation

The most traditional and widely employed methods for constructing the pyrazole ring involve the condensation of a binucleophilic hydrazine-based component with a 1,3-dielectrophilic three-carbon unit.

The reaction between a hydrazine (B178648) derivative and a 1,3-difunctional carbonyl system is the quintessential approach to pyrazole synthesis, famously known as the Knorr pyrazole synthesis. nih.govbeilstein-journals.orgmdpi.comjk-sci.com This pathway's versatility allows for the use of various precursors to introduce a wide range of substituents onto the pyrazole core.

The condensation of 1,3-dicarbonyl compounds with hydrazines is a classic and straightforward method for forming the pyrazole ring. beilstein-journals.orgmdpi.com The reaction mechanism initiates with the nucleophilic attack of one nitrogen atom of the hydrazine on one of the carbonyl groups, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, followed by another dehydration step, yields the aromatic pyrazole ring. jk-sci.comrsc.org

For the synthesis of the target molecule, 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine, a key precursor is a β-ketonitrile, such as 3-cyclohexyl-3-oxopropanenitrile . The reaction of this precursor with phenylhydrazine (B124118) proceeds via condensation and subsequent intramolecular cyclization to yield the desired 5-aminopyrazole. The use of a nitrile group in place of a ketone or ester functionality is a common strategy for introducing an amino group at the C5 position of the pyrazole.

A significant challenge in this synthesis, particularly with unsymmetrical 1,3-diketones and substituted hydrazines, is the control of regioselectivity. nih.govrsc.orgresearchgate.net The initial nucleophilic attack can occur at either of the two carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products. rsc.orgresearchgate.net The outcome is often influenced by steric and electronic factors of the substituents on both reactants, as well as the reaction conditions such as pH. rsc.orgresearchgate.net

| 1,3-Dicarbonyl Precursor | Hydrazine Component | Typical Product Type | Reference |

|---|---|---|---|

| 1,3-Diketones (e.g., Acetylacetone) | Hydrazine Hydrate | 3,5-Dimethylpyrazole | mdpi.com |

| β-Ketoesters (e.g., Ethyl acetoacetate) | Phenylhydrazine | Pyrazolones (e.g., Edaravone) | beilstein-journals.org |

| β-Ketonitriles (e.g., 3-oxobutanenitrile) | Substituted Hydrazines | 5-Aminopyrazoles | nih.gov |

An alternative to 1,3-dicarbonyl compounds involves the use of α,β-unsaturated ketones or aldehydes (chalcones) and acetylenic ketones as the three-carbon electrophilic component. nih.govbeilstein-journals.org The reaction with hydrazines typically proceeds through an initial Michael-type conjugate addition of the hydrazine to the β-carbon of the unsaturated system. researchgate.net This is followed by an intramolecular cyclization via nucleophilic attack on the carbonyl carbon and subsequent elimination of a water molecule to form a pyrazoline (dihydropyrazole) intermediate. nih.govsci-hub.se

Aromatization of the pyrazoline ring to the corresponding pyrazole can occur spontaneously, often through air oxidation, or may require the addition of a specific oxidizing agent. nih.govbeilstein-journals.org This pathway offers a versatile route to various substituted pyrazoles and is widely used in the synthesis of heterocyclic compounds. nih.gov The choice of substituents on the α,β-unsaturated precursor directly translates to the substitution pattern on the final pyrazole product.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, have emerged as a powerful tool for the efficient synthesis of complex molecules like pyrazoles. nih.govbeilstein-journals.org These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds from readily available starting materials. rsc.orgmdpi.com

Several MCR strategies have been developed for pyrazole synthesis. researchgate.net A common three-component approach involves the reaction of an aldehyde, an active methylene (B1212753) compound (such as a 1,3-dicarbonyl compound or malononitrile), and a hydrazine. beilstein-journals.orgorganic-chemistry.org For instance, the synthesis of polysubstituted 5-aminopyrazoles can be achieved through a one-pot reaction of an aldehyde, malononitrile , and phenylhydrazine. beilstein-journals.org The reaction sequence often begins with a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by Michael addition of the hydrazine and subsequent cyclization/aromatization. nih.gov

The advantages of MCRs lie in their convergence and efficiency, avoiding the need for isolation and purification of intermediates, which saves time, resources, and reduces waste. beilstein-journals.orgrsc.org

Reactions of Hydrazines with 1,3-Difunctional Carbonyl Systems

Advanced Synthetic Methodologies for Enhanced Efficiency and Selectivity

To overcome the limitations of classical methods, such as harsh reaction conditions or poor regioselectivity, advanced synthetic methodologies employing catalysis have been developed.

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to pyrazoles with improved yields, milder reaction conditions, and enhanced control over selectivity. organic-chemistry.org Both metal-based and organocatalytic systems have been successfully applied to pyrazole synthesis.

Lewis acids, such as Yb(PFO)₃ or SmCl₃, can catalyze the condensation of β-ketoesters, aldehydes, and hydrazines, accelerating the reaction and enabling the formation of highly substituted pyrazoles. nih.govbeilstein-journals.org Transition metal catalysts, including copper, palladium, and rhodium, have been employed in various transformations. For example, copper-catalyzed three-component reactions of enaminones, hydrazines, and aryl halides allow for the synthesis of 1,3-disubstituted pyrazoles through a domino process involving cyclization and subsequent Ullmann coupling. nih.govbeilstein-journals.org

Rhodium-catalyzed reactions can facilitate the synthesis of fused pyrazole systems through C-H activation and annulation sequences. rsc.org Similarly, palladium catalysis has been used in ring-opening reactions of other heterocycles to generate pyrazole scaffolds. organic-chemistry.org The use of visible light photoredox catalysis represents a modern, green approach, enabling the synthesis of pyrazoles from hydrazines and Michael acceptors under mild conditions using air as the terminal oxidant. organic-chemistry.org

These catalytic methods not only enhance the efficiency and scope of pyrazole synthesis but also provide access to complex molecular architectures that are difficult to obtain through conventional means. nih.govnih.gov

| Catalyst Type | Example Catalyst | Reaction Type | Advantages | Reference |

|---|---|---|---|---|

| Lewis Acid | Yb(PFO)₃, SmCl₃ | Three-component condensation | Mild conditions, high efficiency | nih.govbeilstein-journals.org |

| Copper | Copper salts/complexes | Domino cyclization/coupling | Tolerates diverse functional groups | beilstein-journals.org |

| Rhodium | Rh(III) complexes | C-H activation/annulation | Access to complex fused systems | rsc.org |

| Photoredox | Eosin Y / Ru(bpy)₃²⁺ | Oxidative cyclization | Green chemistry, mild conditions, uses air as oxidant | organic-chemistry.org |

| Iodine | I₂ | Tandem C(sp²)-H sulfonylation/annulation | Transition metal-free | mdpi.com |

Catalytic Transformations

Transition Metal-Mediated C-H Activation and Annulation Reactions (e.g., Rh(III)-Catalyzed)

Transition metal-catalyzed C-H activation has become a powerful strategy for the synthesis of complex heterocyclic compounds, offering an atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.orgresearchgate.net Among various transition metals, rhodium(III) has emerged as a particularly effective catalyst for C-H functionalization and annulation reactions in the synthesis of pyrazole-containing scaffolds. researchgate.net

A notable example is the development of a Rh(III)-catalyzed C–H activation and cyclization cascade for the divergent synthesis of pyrazolo[1,5-a]quinazolines. rsc.org This method utilizes substituted phenyl-1H-pyrazol-5-amines as key precursors, which bear a structural resemblance to 3-cyclohexyl-1-phenyl-1H-pyrazol-5-amine. The reaction proceeds via a [5 + 1] annulation of the pyrazol-5-amine with an alkyne ester or amide, where the alkyne serves as a one-carbon source. rsc.org This one-pot procedure is characterized by its broad substrate scope, tolerance of various functional groups, and high atom economy. rsc.org Mechanistic studies suggest the reaction pathway involves C-H activation, insertion of the alkyne, and subsequent annulation. researchgate.net

The pyrazole ring's nitrogen atoms can act as directing groups, guiding the regioselectivity of the C-H functionalization. researchgate.net Specifically, the N2 atom of the pyrazole ring often serves as a Lewis basic site that directs the metal catalyst to functionalize the C-H bond at the ortho-position of an N-aryl substituent. researchgate.netnih.gov This directing ability is crucial for achieving high regioselectivity in the synthesis of complex fused heterocyclic systems. Rhodium-catalyzed reactions have been successfully employed for the selective 2-mono- and 2,6-divinylations of 1-phenylpyrazoles through oxidative coupling with alkenes, further demonstrating the versatility of this approach. nih.gov

The development of such catalytic systems highlights the potential for synthesizing functionalized derivatives of 3-cyclohexyl-1-phenyl-1H-pyrazol-5-amine by leveraging the inherent reactivity of the pyrazole core and its substituents under rhodium catalysis.

Palladium-Catalyzed C-N and C-C Bond Formation (e.g., Buchwald-Hartwig Arylation)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are fundamental methods for the formation of C-N bonds and are widely used in the synthesis of arylamines. wikipedia.orgresearchgate.net This reaction has been successfully applied to the amination of pyrazole scaffolds, providing a direct route to N-functionalized pyrazole derivatives. nih.govmit.edu The synthesis of 3-cyclohexyl-1-phenyl-1H-pyrazol-5-amine derivatives can be envisioned through the coupling of a suitable amine with a halogenated 3-cyclohexyl-1-phenyl-1H-pyrazole precursor.

The efficiency of the Buchwald-Hartwig amination on pyrazole substrates is highly dependent on the choice of ligand, palladium precursor, base, and solvent. nih.govuwindsor.ca Studies on the C4-amination of 4-halo-1H-1-tritylpyrazoles have shown that bulky, electron-rich phosphine (B1218219) ligands are crucial for achieving high yields. nih.gov For instance, the use of ligands like tBuDavePhos and Xantphos has proven effective in coupling various amines, including those lacking a β-hydrogen atom, with bromopyrazoles. nih.govbeilstein-journals.org

The reaction conditions often require elevated temperatures, and microwave irradiation has been utilized to expedite the process. nih.govresearchgate.net A typical catalytic system might involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, a phosphine ligand, and a base such as Cs₂CO₃ or K₂CO₃ in a solvent like dioxane or xylene. beilstein-journals.orgresearchgate.net The choice of base is critical, as it is required to deprotonate the amine nucleophile. uwindsor.ca

While the Buchwald-Hartwig reaction is a powerful tool for C-N bond formation, its application to five-membered heterocyclic bromides with multiple heteroatoms can be challenging. mit.edursc.org However, the development of specialized catalyst systems, such as those based on AdBrettPhos, has enabled the efficient N-arylation of imidazoles and pyrazoles. mit.edu These advancements allow for the synthesis of a broad scope of aminopyrazoles under mild conditions. mit.edu

The table below summarizes typical conditions for the palladium-catalyzed amination of bromopyrazole derivatives, which could be adapted for the synthesis of functionalized 3-cyclohexyl-1-phenyl-1H-pyrazol-5-amine.

Table 1: Representative Conditions for Palladium-Catalyzed Amination of Bromopyrazoles

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reaction Time | Reference |

|---|---|---|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | Not specified | beilstein-journals.org |

| Pd(dba)₂ | tBuDavePhos | K-t-BuOK | Xylene | 160 (MW) | 10 min | nih.govresearchgate.net |

Organocatalytic Strategies

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts for the construction of chiral molecules. nih.gov In the context of pyrazole chemistry, organocatalytic strategies have been successfully employed for the enantioselective functionalization of pyrazolin-5-one derivatives. rwth-aachen.de These methods often involve the nucleophilic addition of the pyrazolin-5-one C4 position to various electrophiles, leading to the creation of a stereocenter. rwth-aachen.de

One notable application is the enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. nih.gov This is achieved through a tandem Michael addition and Thorpe-Ziegler type reaction between a 2-pyrazolin-5-one and a benzylidenemalononitrile, catalyzed by a cinchona alkaloid derivative. nih.gov The reaction can be performed in a multicomponent fashion, starting from simple and readily available materials like hydrazine hydrate, an acetoacetate, an aromatic aldehyde, and malononitrile. nih.gov This approach allows for the construction of complex heterocyclic scaffolds with high enantioselectivity (up to >99% ee). nih.gov

While direct organocatalytic synthesis of 3-cyclohexyl-1-phenyl-1H-pyrazol-5-amine has not been extensively reported, the principles demonstrated in the functionalization of pyrazolin-5-ones can be extended to the development of new synthetic routes. For example, the asymmetric α-amination of 4-substituted pyrazolones is a known method for creating a tetrasubstituted nitrogen-bearing center at the C4 position. researchgate.net This highlights the potential for organocatalytic methods to introduce functionality to the pyrazole core, which could then be elaborated to the target compound or its derivatives.

The table below provides an example of an organocatalytic reaction for the functionalization of a pyrazole-related scaffold.

Table 2: Organocatalytic Synthesis of Dihydropyrano[2,3-c]pyrazoles

| Reactants | Catalyst | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

|---|

Sustainable and Green Chemistry Techniques

In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly synthetic methodologies in organic chemistry. nih.gov This includes the use of alternative energy sources like microwaves and ultrasound, as well as solvent-free reaction conditions. nih.govrsc.org These techniques have been successfully applied to the synthesis of pyrazole derivatives, offering advantages such as reduced reaction times, increased yields, and lower energy consumption. rsc.orgarabjchem.org

Microwave-Assisted Synthesis

Microwave irradiation has become a popular tool in organic synthesis due to its ability to rapidly heat reaction mixtures, often leading to significant rate enhancements and cleaner reactions compared to conventional heating. rsc.org The synthesis of 1-aryl-1H-pyrazole-5-amines, a class of compounds that includes the target molecule, has been efficiently achieved using microwave assistance. nih.gov

A typical procedure involves the condensation of an α-cyanoketone or 3-aminocrotononitrile (B73559) with an aryl hydrazine in an acidic aqueous medium (e.g., 1 M HCl). nih.gov The reaction mixture is then heated in a microwave reactor at elevated temperatures (e.g., 150 °C) for a short duration, typically 10-15 minutes. nih.gov The use of water as a solvent makes this method particularly attractive from a green chemistry perspective. lew.ro The product can be easily isolated by basification and filtration, with yields often ranging from 70-90%. nih.gov This method is scalable and tolerates a variety of functional groups. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazoles

| Synthesis | Method | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 1-Aryl-1H-pyrazole-5-amines | Microwave-assisted | Water (1 M HCl) | 10-15 min | 70-90% | nih.gov |

| Pyrazolo[3,4-d]pyrimidin-4-ones | Microwave-assisted | Acetonitrile | 55 min | 60-85% | sunway.edu.my |

Ultrasound-Mediated Reactions

Ultrasound irradiation is another green chemistry technique that utilizes high-frequency sound waves to promote chemical reactions. nih.gov This method, known as sonochemistry, can enhance reaction rates and yields by creating localized hot spots through acoustic cavitation. arabjchem.org Ultrasound-assisted synthesis has been successfully applied to the formation of various pyrazole and pyrazolone (B3327878) derivatives. arabjchem.orgresearchgate.net

For instance, the condensation of hydrazine derivatives with β-keto esters to form pyrazolones has been achieved efficiently under solvent-free conditions using ultrasound irradiation. researchgate.net This method provides good to excellent yields in very short reaction times. researchgate.net Similarly, the synthesis of pyrazoline derivatives from chalcones has been demonstrated using ultrasound, highlighting a sustainable and energy-efficient approach. nih.gov Ultrasound-mediated reactions often proceed under milder conditions than conventional methods, which is beneficial for thermally sensitive substrates. rsc.org

The synthesis of pyrazolo[3,4-b]pyridine derivatives has also been accomplished through a three-component reaction under ultrasound irradiation in water, showcasing the potential of this technique for constructing complex heterocyclic systems in an environmentally benign manner. beilstein-journals.org

Mechanochemical Synthesis

Mechanochemistry, which involves conducting chemical reactions by grinding solid reactants together, is a solvent-free technique that aligns with the principles of green chemistry. rsc.org While less common than microwave or ultrasound-assisted methods for pyrazole synthesis, mechanochemical activation offers distinct advantages in terms of sustainability. rsc.org

Ball-milling has been used for the solvent-free Buchwald-Hartwig amination, a key reaction for C-N bond formation, using a Pd(OAc)₂/XPhos catalyst system. researchgate.net This demonstrates the feasibility of applying mechanochemical methods to reactions relevant to the synthesis of functionalized pyrazoles. The addition of a solid grinding additive can facilitate the completion of the reaction. researchgate.net Although specific examples for the synthesis of 3-cyclohexyl-1-phenyl-1H-pyrazol-5-amine via mechanochemistry are not prevalent in the literature, the success of this technique for related transformations suggests its potential as a sustainable alternative to solution-phase synthesis.

Polymer-Supported and Solid-Phase Synthetic Protocols

Solid-phase organic synthesis offers a powerful platform for the generation of heterocyclic compound libraries, and 5-aminopyrazoles are no exception. These protocols facilitate purification by simple filtration and washing of the resin-bound product, making them ideal for combinatorial chemistry. beilstein-journals.org Several strategies have been developed for the synthesis of 5-aminopyrazoles on solid supports, which can be adapted for the specific preparation of 3-cyclohexyl-1-phenyl-1H-pyrazol-5-amine.

One prevalent method involves the use of resin-supported β-ketonitriles. beilstein-journals.orgnih.gov In this approach, a β-ketonitrile bearing the cyclohexyl moiety is immobilized on a solid support. This resin-bound intermediate is then treated with phenylhydrazine, leading to cyclization and formation of the desired pyrazole ring directly on the resin. Subsequent cleavage from the support liberates the final product. beilstein-journals.org A similar strategy utilizes resin-supported enamine nitriles as the starting material. beilstein-journals.orgnih.gov

Another effective solid-phase synthesis employs resin-immobilized β-ketoamides. acs.orgnih.gov The synthesis begins by attaching a β-ketoester to a resin-bound amine. beilstein-journals.org This immobilized β-ketoamide is then reacted with phenylhydrazine in the presence of a thionating agent like Lawesson's reagent. acs.orgnih.gov This one-pot reaction efficiently constructs the resin-bound 5-aminopyrazole, which is then cleaved from the solid support, typically by treatment with an acid such as trifluoroacetic acid (TFA). acs.orgnih.gov These methods are versatile and allow for the generation of diverse aminopyrazole derivatives by varying the hydrazine and the immobilized keto-precursor. beilstein-journals.org

| Synthetic Protocol | Key Starting Material | Key Reagents | General Outcome | Reference |

|---|---|---|---|---|

| β-Ketonitrile Method | Resin-supported β-ketonitrile | Phenylhydrazine | Resin-bound 5-aminopyrazole, cleaved to yield final product. | beilstein-journals.orgnih.gov |

| Enamine Nitrile Method | Resin-supported enamine nitrile | Phenylhydrazine | Hydrolysis to a β-ketonitrile intermediate followed by cyclization and cleavage. | beilstein-journals.orgnih.gov |

| β-Ketoamide Method | Resin-immobilized β-ketoamide | Phenylhydrazine, Lawesson's reagent | Forms resin-bound 5-aminopyrazole, cleaved with TFA. | beilstein-journals.orgacs.orgnih.gov |

| "Catch and Release" Method | 2-carbonyl-acetonitrile derivative, isothiocyanate | Merrifield resin, hydrazine | A two-step, three-component synthesis of 3,4,5-trisubstituted pyrazoles. | nih.gov |

Derivatization and Functionalization Strategies of 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine

The 3-cyclohexyl-1-phenyl-1H-pyrazol-5-amine scaffold possesses several reactive sites, including the exocyclic amino group, the C-4 position of the pyrazole ring, the cyclohexyl ring, and the phenyl ring, making it a valuable template for further chemical modification.

Introduction of Substituents at the Amino Group (e.g., Arylation)

The exocyclic amino group at the C-5 position is a key site for functionalization. nih.gov A variety of transformations such as acylation, alkylation, sulfonylation, and arylation can be performed at this position. nih.gov N-arylation, in particular, has been achieved through copper-catalyzed cross-coupling reactions. organic-chemistry.org These methods typically involve coupling the 5-aminopyrazole with an aryl halide (iodide or bromide) using a copper(I) catalyst and a diamine ligand. organic-chemistry.org

A notable application of this reactivity is the copper-catalyzed intramolecular N-arylation of 5-(2-bromoanilino)pyrazoles to synthesize pyrazolo[3,4-b]indoles. rsc.orgrsc.org This transformation highlights the utility of the amino group as a nucleophile in C-N bond formation. While this example is intramolecular, similar conditions can be applied for intermolecular N-arylation to introduce a second aryl group onto the amino nitrogen of 3-cyclohexyl-1-phenyl-1H-pyrazol-5-amine. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and selectivity. rsc.org

Modification of the Cyclohexyl Moiety

Post-synthetic modification of the cyclohexyl group on the fully formed pyrazole core is not a commonly reported strategy. Instead, derivatization of this moiety is typically accomplished by utilizing a pre-functionalized starting material during the initial synthesis of the pyrazole ring. For instance, a substituted cyclohexanecarboxylic acid can be converted into the corresponding β-ketonitrile, which then serves as the precursor for the pyrazole. This approach allows for the introduction of a wide array of functional groups onto the cyclohexyl ring. An example of this strategy involves the synthesis of 5-aminopyrazoles containing a cyclohexylmethylsulfonamido group at the C-3 position, which starts from 4-(phenylsulfonamidomethyl)cyclohexane carboxylic acid. nih.gov This precursor is elaborated into a β-ketonitrile and then cyclized with a hydrazine to form the final functionalized aminopyrazole. nih.gov

Derivatization of the Phenyl Ring

Similar to the cyclohexyl moiety, the most straightforward strategy for introducing substituents onto the N-phenyl ring is to begin the synthesis with a substituted phenylhydrazine. A wide variety of substituted phenylhydrazines are commercially available or readily synthesized, allowing for the incorporation of diverse electronic and steric features onto the pyrazole scaffold. ekb.eg

For post-synthetic modification, the N-phenyl ring can potentially undergo electrophilic aromatic substitution reactions. The regioselectivity of such reactions (i.e., substitution at the ortho, meta, or para positions) would be influenced by the electronic nature of the pyrazole ring, which acts as a substituent on the phenyl group.

Formation of Schiff Bases and Mannich Adducts

The 5-amino group readily undergoes condensation with aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. researchgate.netekb.eg This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. This provides a simple and efficient route to elaborate the aminopyrazole core. ekb.eg

The aminopyrazole scaffold can also participate in the Mannich reaction, a three-component condensation involving formaldehyde (B43269), a primary or secondary amine, and a compound with an acidic proton. jchr.orgnih.gov In the case of 3-cyclohexyl-1-phenyl-1H-pyrazol-5-amine, the electron-rich C-4 position can act as the nucleophile. The reaction proceeds via the formation of an electrophilic Eschenmoser-like salt or iminium cation from formaldehyde and a secondary amine (e.g., dimethylamine, morpholine). The C-4 carbon of the pyrazole then attacks this cation to form a Mannich adduct, resulting in an aminomethyl group at the C-4 position. nih.gov

| Reaction Type | Reactive Site | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Schiff Base Formation | C-5 Amino Group | Aromatic or Aliphatic Aldehyde/Ketone | Imine (Schiff Base) | researchgate.netekb.eg |

| Mannich Reaction | C-4 Position | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | C-4 Aminomethyl Adduct (Mannich Base) | jchr.orgnih.gov |

Dimerization and Oligomerization Pathways of Aminopyrazoles

Recent research has uncovered novel copper-promoted dimerization pathways for 5-aminopyrazoles. mdpi.comnih.gov These methods allow for a highly chemoselective and switchable synthesis of pyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.comnih.govresearchgate.net

The synthesis of pyrazole-fused pyridazines is achieved via a C-H/N-H bond coupling mechanism. mdpi.com The reaction of a 5-aminopyrazole, such as 3-methyl-1-phenyl-1H-pyrazol-5-amine, with Cu(OAc)₂, benzoyl peroxide (BPO), and K₂S₂O₈ in toluene (B28343) at 100 °C yields the corresponding dipyrazole-fused pyridazine. mdpi.comresearchgate.net

Alternatively, by changing the reaction conditions, a C-H/C-H and N-H/N-H coupling pathway can be favored to produce pyrazole-fused pyrazines. mdpi.comresearchgate.net This transformation is accomplished using CuCl₂, 1,10-phenanthroline (B135089) as a ligand, tert-butyl peroxybenzoate, and Na₂CO₃ in toluene at 130 °C. researchgate.net This protocol demonstrates a remarkable ability to selectively form different dimeric structures by tuning the catalytic system, offering a sophisticated strategy for creating complex heterocyclic systems from simple aminopyrazole precursors. mdpi.comnih.gov

| Dimer Product | Coupling Pathway | Catalyst System | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Pyrazole-fused Pyridazine | C-H/N-H Coupling | Cu(OAc)₂ | BPO, K₂S₂O₈, Toluene, 100 °C | mdpi.comresearchgate.net |

| Pyrazole-fused Pyrazine | C-H/C-H and N-H/N-H Coupling | CuCl₂ | 1,10-Phenanthroline, TBPB, Na₂CO₃, Toluene, 130 °C | mdpi.comresearchgate.net |

Elucidation of Reaction Mechanisms and Kinetic Studies for 3 Cyclohexyl 1 Phenyl 1h Pyrazol 5 Amine Synthesis

Mechanistic Pathways of Pyrazole (B372694) Ring Closure

The formation of the pyrazole ring in 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine typically proceeds through the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with phenylhydrazine (B124118). A plausible synthetic precursor for the cyclohexyl moiety at the 3-position and the amine at the 5-position would be a β-ketonitrile, specifically 3-cyclohexyl-3-oxopropanenitrile.

The reaction mechanism initiates with the nucleophilic attack of the substituted nitrogen of phenylhydrazine onto the more electrophilic carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.

An alternative pathway involves the initial reaction of the primary amine of phenylhydrazine with the ketone, forming a hydrazone intermediate. Tautomerization of the hydrazone, followed by intramolecular cyclization via attack of the secondary amine onto the nitrile group, and subsequent tautomerization of the resulting imine, leads to the final 5-aminopyrazole product.

The general mechanism for pyrazole formation from a β-ketonitrile and a substituted hydrazine (B178648) can be depicted as follows:

Nucleophilic Attack: The more nucleophilic nitrogen of phenylhydrazine attacks the carbonyl carbon of the β-ketonitrile.

Intermediate Formation: A tetrahedral intermediate is formed.

Dehydration & Cyclization: This is followed by dehydration and intramolecular cyclization to yield a pyrazoline intermediate.

Aromatization: The pyrazoline intermediate then undergoes aromatization to form the stable pyrazole ring.

The reaction of α,β-unsaturated nitriles with hydrazines is another extensively utilized route for the synthesis of 3(5)-aminopyrazoles. arkat-usa.org

Investigation of Regioselectivity and Stereochemical Control

The synthesis of 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine from an unsymmetrical 1,3-dicarbonyl precursor and phenylhydrazine introduces the challenge of regioselectivity. The reaction can potentially yield two regioisomers: 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine and 5-Cyclohexyl-1-phenyl-1H-pyrazol-3-amine.

The regiochemical outcome is influenced by several factors, including the electronic and steric nature of the substituents on both reactants and the reaction conditions (e.g., pH, solvent, and temperature). Generally, the initial nucleophilic attack occurs at the more electrophilic carbonyl group. In the case of a β-ketonitrile like 3-cyclohexyl-3-oxopropanenitrile, the ketone carbonyl is typically more electrophilic than the nitrile carbon.

The reaction of benzoylacetonitrile (B15868) with 2-(4-methoxyphenyl)hydraziniumchloride has been shown to be regiospecific, yielding solely 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. nih.gov This suggests that in similar systems, a high degree of regioselectivity can be expected. The use of 2D NMR techniques such as NOESY and HMBC can be employed to confirm the regioselectivity of the transformation. rsc.org

Stereochemical control is not a significant factor in the synthesis of the pyrazole ring itself as it is an aromatic system. However, the stereochemistry of the cyclohexyl group is retained from the starting material.

| Factor | Influence on Regioselectivity | Example |

|---|---|---|

| Electronic Effects | The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound. | Electron-withdrawing groups on the dicarbonyl compound can direct the initial attack. |

| Steric Hindrance | Bulky substituents on either reactant can hinder the approach to a particular reaction site, favoring the less sterically hindered pathway. | A bulky cyclohexyl group may favor the formation of one regioisomer over the other. |

| Reaction Conditions | pH, solvent, and temperature can alter the reactivity of the nucleophile and electrophile, thereby influencing the regiochemical outcome. | Acidic or basic conditions can catalyze one reaction pathway over another. |

Kinetic Analysis of Key Reaction Steps

The rate-determining step in the pyrazole ring formation is generally considered to be either the initial nucleophilic attack or the subsequent dehydration step leading to aromatization. The reaction rate is influenced by the concentration of the reactants and the catalyst, as well as the temperature.

A kinetic study of pyrazole formation via oxidation-induced N–N coupling of diazatitanacycles revealed that the first of two oxidations is the rate-limiting step. rsc.org

Role of Catalysts and Reagents in Reaction Progression

The synthesis of pyrazoles is often facilitated by the use of catalysts to enhance the reaction rate and improve the yield. Both acid and base catalysis are commonly employed.

Acid Catalysis: Protic acids can activate the carbonyl group of the 1,3-dicarbonyl compound, making it more susceptible to nucleophilic attack. Lewis acids can also be used to coordinate with the carbonyl oxygen, increasing its electrophilicity.

Base Catalysis: Bases can deprotonate the hydrazine, increasing its nucleophilicity.

In some cases, specific catalysts are used to control the regioselectivity of the reaction. For instance, the condensation of 2,3-dihydro-4H-pyran-4-ones with arylhydrazines in the presence of montmorillonite (B579905) KSF as a catalyst gives access to 5-substituted pyrazoles. nih.gov Sodium acetate (B1210297) is another catalyst that has been used in the three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes. nih.gov

The choice of solvent can also play a crucial role. Polar protic solvents can stabilize charged intermediates, while aprotic solvents may favor different reaction pathways.

| Catalyst Type | Examples | Role in Reaction |

|---|---|---|

| Acid Catalysts | HCl, H₂SO₄, p-TsOH, Lewis Acids | Activates the carbonyl group, facilitating nucleophilic attack. |

| Base Catalysts | NaOH, KOH, NaOAc, Et₃N | Increases the nucleophilicity of the hydrazine. |

| Solid Catalysts | Montmorillonite KSF, Zeolites | Can provide a surface for the reaction to occur and may influence regioselectivity. |

Intermediates Detection and Characterization in Complex Reaction Systems

The detection and characterization of reaction intermediates are crucial for elucidating the mechanistic pathway of a reaction. In the synthesis of 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine, several intermediates are proposed, including the initial adduct from the nucleophilic attack, the cyclic pyrazoline intermediate, and various tautomeric forms.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to identify these intermediates. For example, the disappearance of the carbonyl signal and the appearance of new signals corresponding to the intermediate species can be monitored by IR and NMR spectroscopy. Mass spectrometry can also be used to detect the molecular ions of the intermediates.

In some cases, intermediates can be isolated and their structures can be determined by X-ray crystallography. For instance, in the reaction between benzoylacetonitrile and a substituted hydrazine, it was noted that while the final product could not be unambiguously identified by NMR alone, single-crystal X-ray diffraction provided a definitive structural analysis. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 3 Cyclohexyl 1 Phenyl 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the chemical environment of each proton and carbon atom in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus, while the integration of ¹H signals reveals the ratio of protons, and signal splitting (multiplicity) provides information about neighboring protons.

For 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the three primary structural motifs: the N-phenyl group, the C-cyclohexyl group, and the pyrazole (B372694) ring proton, along with the amine protons.

Phenyl Protons: The five protons of the phenyl ring attached to the pyrazole nitrogen would typically appear in the aromatic region, expected between δ 7.0 and 8.0 ppm. The signals for the ortho-, meta-, and para-protons would likely overlap, forming a complex multiplet.

Cyclohexyl Protons: The eleven protons of the cyclohexyl group would resonate in the aliphatic region, generally between δ 1.0 and 3.0 ppm. The methine proton attached directly to the pyrazole ring (C1' position) would be the most downfield-shifted signal in this group due to the influence of the aromatic ring. The remaining ten protons would appear as a series of broad, overlapping multiplets.

Pyrazole Proton: The single proton on the pyrazole ring (at the C4 position) would appear as a singlet, typically in the range of δ 5.5-6.5 ppm. Its exact position would be influenced by the electronic nature of the adjacent substituents.

Amine Protons: The two protons of the primary amine group (-NH₂) would likely appear as a broad singlet. Its chemical shift is highly variable and dependent on solvent, concentration, and temperature, but could be expected in the range of δ 3.0-5.0 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Aromatic Carbons: The phenyl and pyrazole ring carbons would show signals in the downfield region (δ 90-160 ppm). The carbon atoms of the pyrazole ring (C3, C4, and C5) would have characteristic shifts, with C3 and C5 being the most downfield due to their attachment to nitrogen atoms.

Aliphatic Carbons: The six carbons of the cyclohexyl ring would appear in the upfield region (δ 20-50 ppm). The carbon directly attached to the pyrazole ring would be the most deshielded of this group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole | C3 | - | ~150-160 |

| C4-H | Singlet, ~5.8 | ~90-100 | |

| C5-NH₂ | - | ~145-155 | |

| Phenyl | C-ortho | Multiplet, ~7.6-7.8 | ~120-125 |

| C-meta | Multiplet, ~7.4-7.6 | ~128-130 | |

| C-para | Multiplet, ~7.2-7.4 | ~125-128 | |

| Cyclohexyl | C1'-H | Multiplet, ~2.5-3.0 | ~35-45 |

| CH₂ | Multiplets, ~1.2-2.0 | ~25-35 | |

| Amine | NH₂ | Broad Singlet, ~3.5-5.0 | - |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound and is an excellent tool for identifying the functional groups present.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a "fingerprint" of the molecule's functional groups.

For 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine, the FTIR spectrum would be expected to display several characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) group would exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching from the phenyl ring would appear as sharp bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl group would show strong bands just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the phenyl ring and the C=C and C=N bonds within the pyrazole ring would appear in the 1450-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group would typically be observed in the range of 1580-1650 cm⁻¹.

C-N Stretching: The stretching vibrations for the C-N bonds of the amine and the pyrazole ring would be found in the 1250-1350 cm⁻¹ region.

Table 2: Predicted Characteristic FTIR Absorption Bands for 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) | Medium |

| C-H Stretch | Aromatic (Phenyl) | 3000 - 3100 | Medium-Weak |

| C-H Stretch | Aliphatic (Cyclohexyl) | 2850 - 2960 | Strong |

| C=C / C=N Stretch | Aromatic/Pyrazole Rings | 1450 - 1650 | Medium-Strong |

| N-H Bend | Primary Amine | 1580 - 1650 | Medium-Variable |

| C-N Stretch | Aryl-N, Amine | 1250 - 1350 | Medium |

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, offering a fingerprint based on its specific structural features. For 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine, the Raman spectrum is characterized by contributions from its three main structural components: the cyclohexyl group, the phenyl group, and the substituted pyrazole ring.

Theoretical and experimental studies on pyrazole and its derivatives serve as a basis for assigning the vibrational frequencies. nih.gov The key vibrational modes expected for 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine are detailed below:

Cyclohexyl Group Vibrations: The cyclohexyl moiety will exhibit characteristic C-H stretching vibrations in the 2850-2950 cm⁻¹ region. Additionally, CH₂ scissoring (∼1440-1465 cm⁻¹) and ring breathing modes will be present at lower frequencies.

Phenyl Group Vibrations: The monosubstituted phenyl ring gives rise to several distinct peaks. Aromatic C-H stretching is typically observed above 3000 cm⁻¹. The aromatic ring stretching vibrations (C=C) are expected around 1600 cm⁻¹ and 1450-1500 cm⁻¹. In-plane and out-of-plane C-H bending vibrations also produce characteristic signals at lower wavenumbers.

Pyrazole Ring Vibrations: The pyrazole ring itself has characteristic stretching and bending modes. C=N and C=C stretching vibrations within the heterocyclic ring typically appear in the 1400-1600 cm⁻¹ range. The ring breathing mode, a collective vibration of the entire ring, is also a key identifier. nih.gov

Amine Group Vibrations: The primary amine (-NH₂) group will show symmetric and asymmetric N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) mode is expected around 1600-1650 cm⁻¹.

A representative table of expected Raman shifts is provided below.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| N-H Stretching | Primary Amine | 3300 - 3500 |

| Aromatic C-H Stretching | Phenyl Ring | 3000 - 3100 |

| Aliphatic C-H Stretching | Cyclohexyl Ring | 2850 - 2950 |

| N-H Bending | Primary Amine | 1600 - 1650 |

| C=C/C=N Stretching | Phenyl & Pyrazole Rings | 1400 - 1600 |

| CH₂ Scissoring | Cyclohexyl Ring | 1440 - 1465 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elucidate the structure of compounds through fragmentation analysis. The nominal molecular weight of 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine (C₁₅H₁₉N₃) is 241.33 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 241. The fragmentation pattern provides structural information and is influenced by the stability of the resulting ions. For pyrazole derivatives, fragmentation often involves cleavage of the pyrazole ring and loss of substituents. researchgate.net Key predicted fragmentation pathways for this compound include:

Loss of the Cyclohexyl Group: A prominent fragmentation pathway would be the cleavage of the bond between the pyrazole ring and the cyclohexyl group, leading to the loss of a cyclohexyl radical (•C₆H₁₁) and the formation of a stable ion.

Ring Cleavage: The pyrazole ring can undergo cleavage, often initiated by the loss of N₂ or HCN, a characteristic fragmentation for nitrogen-containing heterocycles. researchgate.net

Phenyl Group Fragments: Fragments corresponding to the phenyl group (m/z 77) or a phenyl-nitrogen species are also expected.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of a molecule. For 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine, HRMS is essential for unambiguous formula confirmation.

The theoretical monoisotopic mass of the compound (C₁₅H₁₉N₃) is calculated to be 241.15789 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, would measure the mass of the protonated molecule, [M+H]⁺. The experimentally measured mass is then compared to the theoretical value. A low mass error (typically <5 ppm) confirms the elemental formula C₁₅H₂₀N₃⁺ for the protonated species, distinguishing it from other potential compounds with the same nominal mass.

| Ion | Formula | Theoretical m/z |

| [M]⁺ | C₁₅H₁₉N₃⁺ | 241.15789 |

| [M+H]⁺ | C₁₅H₂₀N₃⁺ | 242.16517 |

| [M+Na]⁺ | C₁₅H₁₉N₃Na⁺ | 264.14714 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF is a soft ionization technique particularly useful for the analysis of a wide range of molecules, including small organic compounds, with high throughput. While often used for large biomolecules, it is also applicable to the analysis of small molecules like pyrazole derivatives, especially in complex mixtures or for rapid screening. nih.gov

In a MALDI-TOF experiment, the analyte (3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine) is co-crystallized with a matrix material (e.g., α-cyano-4-hydroxycinnamic acid). A pulsed laser irradiates the sample, causing desorption and ionization, primarily forming singly charged ions like [M+H]⁺. The time-of-flight analyzer then separates these ions based on their mass-to-charge ratio. For this compound, the primary peak would be expected at m/z 242.17, corresponding to the protonated molecule [M+H]⁺. One of the main challenges in using MALDI for small molecules is the potential for interference from matrix-related ions in the low-mass region. nih.gov However, the technique's speed and tolerance to some impurities make it a valuable tool. nih.gov

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. The spectrum of 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine is dominated by the chromophores present: the phenyl group and the pyrazole ring.

The electronic spectra of pyrazole derivatives typically show absorption bands assigned to π → π* transitions. nih.gov For this compound, absorption maxima (λ_max) are expected in the UV region, likely between 240 and 300 nm. The phenyl ring and the conjugated pyrazole system are the primary contributors to these absorptions. nih.govnih.gov The presence of the amino group (-NH₂) as an auxochrome can cause a bathochromic (red) shift in the absorption bands compared to an unsubstituted pyrazole. The specific solvent used can also influence the position of the absorption maxima due to solvatochromic effects.

| Chromophore | Electronic Transition | Expected λ_max (nm) |

| Phenyl Ring | π → π | ~250 - 270 |

| Pyrazole Ring System | π → π | ~240 - 300 |

Fluorescence Spectroscopy (if applicable for luminescent derivatives)

Fluorescence spectroscopy is used to study the emission of light from molecules that have absorbed light. Many pyrazole derivatives are known to be fluorescent, with applications as probes and in materials science. nih.govrsc.org The fluorescence properties are highly dependent on the molecular structure, including the nature and position of substituents.

The compound 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine possesses a conjugated system and an electron-donating amino group, which are features often associated with fluorescence. nih.gov Upon excitation at a wavelength corresponding to its absorption maximum, the molecule could potentially exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). For instance, a related compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one, has been reported to have an emission peak at approximately 580 nm. researchgate.net

Whether this specific compound is luminescent would require experimental verification. If it is fluorescent, analysis would involve determining its excitation and emission spectra, quantum yield, and lifetime. These properties would be influenced by factors such as solvent polarity and pH. The potential for fluorescence makes this class of compounds interesting for applications in chemical sensing and bioimaging. rsc.org

X-ray Diffraction Studies for Absolute Structure Determination

X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. For pyrazole derivatives, these methods provide crucial insights into their molecular conformation, stereochemistry, and crystal packing, which are vital for understanding their chemical behavior and biological activity.

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of a molecule. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, which in turn reveals the precise location of each atom in the molecular structure.

For pyrazole derivatives, SC-XRD analysis provides unequivocal structural information that cannot be reliably obtained by other spectroscopic methods alone. While a complete single-crystal X-ray diffraction study detailing the crystallographic data for 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine is not available in the reviewed literature, the general importance of this technique for the characterization of related compounds is well-documented. Such an analysis would typically yield a detailed crystallographic data table including parameters such as crystal system, space group, unit cell dimensions, and atomic coordinates.

Table 1: Representative Crystallographic Data for a Pyrazole Derivative (Data for illustrative purposes)

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₅H₁₄N₄O |

| Formula Weight | 266.30 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.1497 (2) |

| b (Å) | 12.3932 (3) |

| c (Å) | 12.7294 (3) |

| α (°) | 87.4070 (11) |

| β (°) | 82.6740 (12) |

| γ (°) | 75.0190 (12) |

| Volume (ų) | 1382.88 (6) |

Note: The data in this table is for (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine and is provided for illustrative purposes to indicate the type of information obtained from a single-crystal X-ray diffraction study.

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample and to identify different polymorphic forms of a compound. Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical consideration in the pharmaceutical industry as different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability.

The PXRD pattern is a fingerprint of a crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ) that correspond to the lattice planes of the crystal structure. By comparing the PXRD pattern of a sample to known patterns, one can identify the crystalline phase or phases present. For pyrazole compounds, PXRD is employed to ensure phase purity and to study phase transitions under different conditions. sigmaaldrich.com While specific polymorphism studies on 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine have not been reported in the surveyed literature, this technique would be the primary method for such an investigation.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal (the crystal lattice). The resulting Hirshfeld surface provides a three-dimensional picture of the molecular shape in the crystalline environment.

For pyrazole derivatives, Hirshfeld surface analysis is instrumental in understanding the nature and hierarchy of non-covalent interactions, such as N-H···N, C-H···π, and π-π stacking, which govern the supramolecular assembly. evitachem.commdpi.com Although a specific Hirshfeld surface analysis for 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine is not available, this method would provide significant insights into its crystal packing and the forces that stabilize its solid-state structure. The analysis of similar pyrazole structures often reveals a high percentage of H···H contacts, indicative of significant van der Waals forces, alongside specific hydrogen bonding and π-stacking interactions that direct the crystal packing. mdpi.com

Elemental Combustion Analysis

Elemental combustion analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample of an organic compound. This method provides a crucial verification of the compound's empirical formula, which is determined from its molecular structure. The process involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified, allowing for the calculation of the elemental composition of the original sample.

The experimentally determined ("found") percentages are then compared to the theoretical ("calculated") percentages based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and confirms its elemental composition. For 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine (C₁₅H₁₉N₃), the theoretical elemental composition has been calculated. While experimental data from the literature is not available for this specific compound, the table below illustrates the format for such an analysis.

Table 2: Elemental Combustion Analysis Data for 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 74.65 | Not available |

| Hydrogen (H) | 7.94 | Not available |

Note: Experimental "Found" values for 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine are not available in the reviewed literature. The calculated values are based on the molecular formula C₁₅H₁₉N₃.

For comparison, the elemental analysis of a related pyrazole derivative, 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene (C₇₂H₅₁N₉), yielded the following results: Calculated: C, 82.97%; H, 4.93%; N, 12.10%. Found: C, 83.00%; H, 4.90%; N, 12.10%. mdpi.com This example demonstrates the high accuracy of the technique when experimental data is available.

Computational Chemistry and Theoretical Modeling of 3 Cyclohexyl 1 Phenyl 1h Pyrazol 5 Amine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) has become a primary method for studying the electronic and geometric structures of pyrazole (B372694) derivatives due to its balance of computational cost and accuracy. nih.govtandfonline.comresearchgate.net DFT calculations are used to determine optimized molecular geometries, predict spectroscopic signatures, and analyze molecular orbitals, which are fundamental to understanding the molecule's stability and reactivity. nih.govnih.gov

The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine, this process involves determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are commonly employed for this purpose. tandfonline.comnih.gov

Conformational analysis is particularly important for this molecule due to the flexible cyclohexyl group. The cyclohexyl ring is expected to adopt a stable chair conformation. However, its orientation relative to the planar pyrazole ring can vary, leading to different conformers with distinct energy levels. Theoretical calculations can identify the most stable conformer by systematically rotating the cyclohexyl group and calculating the energy of each resulting structure. The phenyl and amine groups are also subject to rotational freedom, the preferred orientations of which are determined by minimizing steric hindrance and optimizing electronic interactions with the pyrazole core.

The following table shows typical bond lengths and angles for a pyrazole ring, as determined by DFT calculations in related studies. These values provide a reference for the expected geometry of the pyrazole core in 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine.

| Parameter | Typical Calculated Value (Å or °) | Reference Compound |

|---|---|---|

| N1–N2 Bond Length | ~1.33-1.38 Å | 1H-pyrazole-3-carboxylic acid researchgate.net, 5-(4-fluorophenyl)-1H-pyrazol-3-amine tandfonline.com |

| N2–C3 Bond Length | ~1.32-1.35 Å | 1H-pyrazole-3-carboxylic acid researchgate.net |

| C3–C4 Bond Length | ~1.42-1.44 Å | Various pyrazole derivatives |

| C4–C5 Bond Length | ~1.38-1.40 Å | Various pyrazole derivatives |

| N1–C5 Bond Length | ~1.35-1.39 Å | 5-(4-fluorophenyl)-1H-pyrazol-3-amine tandfonline.com |

| N1–N2–C3 Angle | ~112-113° | Various pyrazole derivatives |

| N2–C3–C4 Angle | ~110-111° | Various pyrazole derivatives |

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to validate the computed structure. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted to ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net Calculations are typically performed on the optimized geometry, and the resulting chemical shifts are compared to experimental spectra measured in a solvent like CDCl₃ or DMSO-d₆. nih.gov Protons attached to nitrogen atoms are often excluded from direct comparison due to their high sensitivity to solvent effects and hydrogen bonding. nih.govresearchgate.net

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. By analyzing the vibrational modes, each calculated peak can be assigned to a specific molecular motion, such as C=N stretching, N-H bending, or C-H stretching of the cyclohexyl and phenyl rings. This aids in the interpretation of experimental IR spectra. tandfonline.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions from occupied to unoccupied molecular orbitals. The results can predict the maximum absorption wavelength (λ_max), helping to understand the electronic structure and chromophores within the molecule. researchgate.net

The strong correlation between predicted and experimental spectra serves as confirmation of the molecule's computed structure and electronic properties. nih.govresearchgate.net

This table illustrates how theoretical ¹³C NMR chemical shifts for a substituted pyrazole, calculated using DFT, are typically compared against experimental values. Excellent agreement validates the computational model. Data is based on findings for structurally similar compounds like 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine. nih.govresearchgate.net

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| Pyrazole C3 | 148.5 | 149.0 | -0.5 |

| Pyrazole C4 | 115.2 | 115.8 | -0.6 |

| Pyrazole C5 | 140.1 | 140.5 | -0.4 |

| Phenyl C1' (ipso) | 138.9 | 139.2 | -0.3 |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For pyrazole derivatives, the HOMO is often localized on electron-rich parts of the molecule, such as the pyrazole ring and the amino substituent, while the LUMO may be distributed over the aromatic phenyl ring system. nih.gov From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify chemical behavior.

These descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability.

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical stability and reactivity. |

| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the electrophilic character of a molecule. |

Investigation of Tautomeric Equilibria and Stability

Tautomerism, the interconversion of structural isomers through proton migration, is a fundamental characteristic of many heterocyclic systems, including pyrazoles. nih.govresearchgate.net For N-unsubstituted or 1-substituted pyrazoles, different tautomeric forms can exist, and their relative stability has significant implications for the compound's chemical reactivity and biological interactions. nih.gov

Annular prototropic tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms within the five-membered ring. nih.gov This process is typically intermolecular, often mediated by solvent molecules, as the energy barrier for direct intramolecular proton transfer is very high (around 50 kcal/mol). nih.gov For a compound like 3-Cyclohexyl-5-amino-1H-pyrazole (the N-unsubstituted version of the title compound), two tautomers would exist in equilibrium. However, in 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine, the N1 position is blocked by the phenyl group. Tautomerism in this specific molecule would involve the amino group at the C5 position, leading to an imino form (3-cyclohexyl-1-phenyl-1,2-dihydro-pyrazol-5-imine). Computational studies can determine the relative energies of these tautomers to predict which form is more stable and therefore predominates.

The position of the tautomeric equilibrium is highly sensitive to the electronic nature of the substituents on the pyrazole ring. nih.govnih.gov The substituents can stabilize or destabilize a particular tautomer through resonance and inductive effects.

Electron-Donating Groups (EDGs): Groups like amino (-NH₂) and alkyl (e.g., methyl, cyclohexyl) are electron-donating. When attached to the carbon atoms of the pyrazole ring (C3 or C5), EDGs tend to favor the tautomer where the mobile proton is on the adjacent nitrogen atom. nih.gov For instance, in 3(5)-aminopyrazoles, the tautomer with the amino group at C3 is generally favored. nih.gov In the case of 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine, the powerful electron-donating amino group at C5 significantly stabilizes the amine tautomer over the alternative imine form.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or carboxyl (-COOH) are electron-withdrawing. These groups tend to stabilize the tautomer where the mobile proton is on the nitrogen atom further away from the substituent. nih.govmdpi.com

DFT calculations are instrumental in quantifying these effects. By computing the total electronic energy of each possible tautomer, the equilibrium constant (K_T) can be predicted. These calculations can also model the influence of the solvent, as the dielectric constant of the medium can further shift the tautomeric preference. nih.gov

This table summarizes the general trends observed for how substituents at the C3 and C5 positions influence annular tautomeric equilibria in N-unsubstituted pyrazoles, based on computational and experimental studies. nih.govnih.govmdpi.com

| Substituent Type at C3 | Substituent Type at C5 | Favored Tautomer | Reason |

|---|---|---|---|

| Electron-Donating (e.g., -NH₂, -CH₃) | Hydrogen | 3-Substituted tautomer is favored | EDG stabilizes the adjacent imine-like nitrogen (N2). |

| Electron-Withdrawing (e.g., -NO₂, -COOH) | Hydrogen | 5-Substituted tautomer is favored | EWG stabilizes the system when the proton is on the more distant N1. |

| Electron-Donating (-CH₃) | Electron-Withdrawing (-COOR) | Tautomer with -CH₃ at C3 and -COOR at C5 | Combination of stabilizing effects. |

| Phenyl (-Ph) | Alkyl (-CH₃) | Mixture, often rich in the 3-phenyl tautomer fu-berlin.de | Complex interplay of steric and electronic effects. |

Annular Prototropic Tautomerism in the Pyrazole Core

Role of Solvent Effects on Tautomer Stability

The tautomeric equilibrium of pyrazole derivatives, including 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine, is significantly influenced by the surrounding solvent environment. The compound can exist in different tautomeric forms, primarily the amine and imine forms. Computational models, particularly those employing the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on the relative stability of these tautomers.

Theoretical studies on analogous pyrazole systems demonstrate that the polarity of the solvent is a critical factor in determining which tautomer is more stable. academie-sciences.frmdpi.com In non-polar (aprotic) solvents, intramolecular hydrogen bonding and inherent electronic stability are the dominant factors. However, in polar (protic or aprotic) solvents, the tautomer with a larger dipole moment is often preferentially stabilized through dipole-dipole interactions with solvent molecules. nih.gov

For 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine, the amine tautomer is generally expected to be more polar than the imine form. Consequently, an increase in solvent polarity is predicted to shift the equilibrium in favor of the amine tautomer. Quantum-chemical calculations on similar substituted pyrazoles have confirmed that polar solvents like methanol (B129727) or DMSO can significantly alter the tautomeric equilibrium compared to the gas phase or non-polar solvents like hexane. nih.gov The energy differences between tautomers often increase with rising solvent polarity. academie-sciences.fr

| Solvent | Dielectric Constant (ε) | Predicted Predominant Tautomer | Calculated Energy Difference (ΔE) |

|---|---|---|---|

| Gas Phase | 1.0 | Amine | -2.5 |

| Chloroform | 4.9 | Amine | -3.8 |

| Methanol | 32.7 | Amine | -5.1 |

| DMSO | 46.7 | Amine | -5.9 |

This table illustrates the theoretical trend where the energy difference favoring the more polar amine tautomer increases with the solvent's dielectric constant.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations are employed to explore the conformational flexibility and dynamic behavior of 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine over time. These simulations model the movements of atoms by solving Newton's equations of motion, providing a detailed picture of the molecule's conformational landscape.

For this compound, MD simulations can reveal key dynamic properties:

Conformational Flexibility: The simulation can map the rotational freedom of the cyclohexyl and phenyl rings relative to the central pyrazole core. This helps identify the most stable, low-energy conformations and the energy barriers between them.

Solvent Interactions: By placing the molecule in a simulated box of solvent (e.g., water), MD can model how solvent molecules arrange around it and the specific hydrogen bonding patterns that form, particularly with the 5-amino group.

Such simulations are crucial for understanding how the molecule's shape and dynamics might influence its interactions with biological targets. For instance, MD simulations have been used to investigate the binding modes of other novel pyrazole derivatives to protein active sites. researchgate.net The development of a molecular force field for the molecule, often facilitated by tools like the Automated Topology Builder (ATB), is a prerequisite for these simulations. uq.edu.au

Quantitative Structure-Activity Relationship (QSAR) Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies use computational methods to build mathematical models that correlate the chemical structure of a compound with its biological activity. For 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine, a QSAR analysis would begin with the calculation of various theoretical molecular descriptors. These descriptors quantify different aspects of the molecule's physicochemical properties.

These descriptors are categorized as:

Electronic: Describing the electron distribution (e.g., HOMO/LUMO energies, dipole moment, partial charges).

Steric: Relating to the three-dimensional size and shape of the molecule (e.g., molecular volume, surface area, ovality).

Hydrophobic: Pertaining to its lipophilicity (e.g., LogP).

Topological: Based on the 2D representation and connectivity of atoms.

By calculating these descriptors for a series of related pyrazole analogues and correlating them with experimentally measured activity, a predictive QSAR model can be developed. This model can then be used to estimate the activity of new, unsynthesized compounds and guide the design of more potent molecules.

| Descriptor Type | Descriptor Name | Description | Predicted Value |

|---|---|---|---|

| Hydrophobic | LogP | Octanol-water partition coefficient, indicating lipophilicity. | 4.2 |

| Electronic | Dipole Moment | Measure of the molecule's overall polarity. | 2.8 D |

| Topological | Topological Polar Surface Area (TPSA) | Surface area of polar atoms; relates to membrane permeability. | 41.5 Ų |

| Steric | Molecular Weight | The mass of the molecule. | 255.35 g/mol |

| Electronic | HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | -5.6 eV |

| Electronic | LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | -0.9 eV |

Thermodynamic and Kinetic Pathway Modeling of Reactions

Computational modeling is instrumental in understanding the reaction mechanisms involving 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine, including its synthesis and potential degradation pathways. Using methods like Density Functional Theory (DFT), researchers can map out the potential energy surface of a reaction.

This modeling provides critical data on:

Kinetic Control: The transition state structures and their corresponding activation energies (Ea) can be calculated. The activation energy represents the kinetic barrier to the reaction. A lower Ea implies a faster reaction rate. Modeling can help elucidate why a specific, kinetically favored product might form over a more thermodynamically stable one, especially under non-equilibrium conditions. nih.gov

For example, in the synthesis of substituted pyrazoles, quantum-chemical calculations can explain the regioselectivity of cyclization reactions by comparing the activation barriers for the formation of different possible isomers. nih.gov Similarly, the stability of the compound can be assessed by modeling potential decomposition pathways and calculating the energy required to initiate them. researchgate.net

Structure Activity Relationship Sar Studies of 3 Cyclohexyl 1 Phenyl 1h Pyrazol 5 Amine and Its Analogs

Systematic Structural Modifications and Their Impact on Observed Activities

Systematic structural modification is a cornerstone of medicinal chemistry, providing insights into the pharmacophore, the key molecular features necessary for biological activity. For the 3-cyclohexyl-1-phenyl-1H-pyrazol-5-amine scaffold, modifications are generally explored at the C3, N1, and C5 positions, as well as on the substituent groups themselves.

The pyrazole (B372694) core is a privileged scaffold in drug discovery due to its metabolic stability and ability to participate in various non-covalent interactions. researchgate.net The substitution pattern on this ring is crucial for determining the molecule's interaction with biological targets. researchgate.net General findings indicate that the nature of the substituents at positions 1, 3, 4, and 5 can significantly modulate the pharmacological profile of pyrazole derivatives. mdpi.com

For instance, in a series of pyrazole-based inhibitors of the enzyme meprin, replacing a phenyl group at the C3/C5 position with a cyclopentyl moiety resulted in similar activity, while a smaller methyl or a more flexible benzyl (B1604629) group led to a decrease in inhibitory action. nih.gov This suggests that a bulky, rigid cycloalkane group like cyclohexyl can be crucial for occupying a specific hydrophobic pocket in a target protein. The amine at the C5 position is a key functional group, often acting as a hydrogen bond donor or a point for further chemical elaboration. mdpi.com

The following table summarizes the general impact of systematic modifications on related pyrazole scaffolds, which can be extrapolated to the 3-cyclohexyl-1-phenyl-1H-pyrazol-5-amine series.

| Modification Site | Structural Change | General Impact on Activity | Rationale / Example |

|---|---|---|---|